molecular formula C12H16N2O2S B159528 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one CAS No. 137180-65-5

4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one

Cat. No. B159528
CAS RN: 137180-65-5
M. Wt: 252.33 g/mol
InChI Key: TYUHVGOUDDESRF-UHFFFAOYSA-N
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Description

The compound “4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one” is a fragment-like molecule that has been found in complex with cAMP-dependent Protein Kinase A from Cricetulus griseus . The molecule has a unique structure that includes a thiazole ring, which is a heterocyclic compound consisting of a five-membered C3NS ring .


Molecular Structure Analysis

The molecular structure of “4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one” has been determined using X-ray diffraction . The resolution of the structure was 1.14 Å, indicating a high level of detail .

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold, which is a part of the compound , has been associated with anticancer activity . It has the extraordinary capacity to control a variety of cellular pathways, and its potential for selective anticancer activity can be explored .

Antioxidant Activity

2-Aminothiazole-based compounds have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

The compound has shown antimicrobial activity, particularly against Gram-negative bacteria . This makes it potentially useful in the development of new antibiotics .

Anti-inflammatory Activity

2-Aminothiazole-based compounds, including the one , have been associated with anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation.

Antifungal Activity

The compound has demonstrated potent antifungal activity, particularly against Candida albicans and Candida glabrata . This suggests potential applications in the treatment of fungal infections.

Anti-Diabetic Activity

The compound has been associated with anti-diabetic activity . Specifically, it has shown interactions against the α-glucosidase enzyme, which plays a crucial role in carbohydrate digestion and thus in the management of diabetes.

properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUHVGOUDDESRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342366
Record name 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one

CAS RN

137180-65-5
Record name 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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